molecular formula C19H20ClN5O5 B587003 EC 416-240-8 CAS No. 155522-12-6

EC 416-240-8

Cat. No.: B587003
CAS No.: 155522-12-6
M. Wt: 433.849
InChI Key: GGCPAZJYAXHGMU-NSHDSACASA-N
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Description

EC 416-240-8 is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EC 416-240-8 typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with 3-propanamidophenyl-L-alaninate to form the azo compound. The reaction conditions generally require acidic or neutral pH and temperatures ranging from 0°C to 5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

EC 416-240-8 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can undergo reduction to form amines, which can then interact with various cellular components. The molecular targets and pathways involved include enzyme inhibition and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate
  • N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide

Uniqueness

EC 416-240-8 is unique due to its specific structural configuration which imparts distinct chemical and biological properties. The presence of the 2-chloro-4-nitrophenyl group enhances its reactivity and potential for various applications compared to other similar azo compounds.

Properties

CAS No.

155522-12-6

Molecular Formula

C19H20ClN5O5

Molecular Weight

433.849

IUPAC Name

methyl (2S)-2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]propanoate

InChI

InChI=1S/C19H20ClN5O5/c1-4-18(26)22-17-9-12(21-11(2)19(27)30-3)5-7-16(17)24-23-15-8-6-13(25(28)29)10-14(15)20/h5-11,21H,4H2,1-3H3,(H,22,26)/t11-/m0/s1

InChI Key

GGCPAZJYAXHGMU-NSHDSACASA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(C)C(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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